molecular formula C18H16N4O3S B2755296 N'-[3-(methylsulfanyl)phenyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanediamide CAS No. 1207007-15-5

N'-[3-(methylsulfanyl)phenyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanediamide

Cat. No.: B2755296
CAS No.: 1207007-15-5
M. Wt: 368.41
InChI Key: NREIHXAXZNQTSX-UHFFFAOYSA-N
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Description

N'-[3-(Methylsulfanyl)phenyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanediamide is a synthetic compound featuring a 1,2,4-oxadiazole core substituted with a phenyl group at position 3 and an ethanediamide-linked methylsulfanylphenyl moiety. The 1,2,4-oxadiazole ring is known for its metabolic stability and bioisosteric properties, often leveraged in drug design to mimic ester or amide functionalities . The ethanediamide bridge introduces hydrogen-bonding capacity, which could modulate solubility and receptor interactions.

Properties

IUPAC Name

N'-(3-methylsulfanylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S/c1-26-14-9-5-8-13(10-14)20-18(24)17(23)19-11-15-21-16(22-25-15)12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NREIHXAXZNQTSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of O-Acylamidoximes

The 1,2,4-oxadiazole ring is typically synthesized via cyclization of O-acylamidoximes under mild conditions. A widely adopted method involves using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at room temperature.

Procedure :

  • Preparation of O-Acylamidoxime : React amidoxime with acyl chloride in dichloromethane (DCM) in the presence of triethylamine (TEA).
  • Cyclization : Treat the isolated O-acylamidoxime with 1.4 equivalents of TBAF in THF for 1–12 hours.

Example :
3-Phenyl-1,2,4-oxadiazol-5-ylmethylamine intermediate is obtained in 88–95% yield when using TBAF.

Key Advantages :

  • Ambient temperature prevents thermal degradation.
  • Compatibility with silyl-protecting groups (e.g., TBS).

Limitations :

  • Requires isolation of O-acylamidoxime intermediates.

One-Pot Synthesis in Hydroxide-DMSO Systems

A streamlined one-pot method employs potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) to directly convert amidoximes and carboxylic acid derivatives into 1,2,4-oxadiazoles.

Procedure :

  • Mix amidoxime (1 eq) with acyl chloride (1.2 eq) in DMSO.
  • Add KOH (1.5 eq) and stir at room temperature for 10 minutes.

Example :
3,5-Diphenyl-1,2,4-oxadiazole is synthesized in 98% yield using this method.

Optimization Data :

Base Solvent Time (min) Yield (%)
KOH DMSO 10 98
Cs₂CO₃ DMSO 10 86
TEA MeCN 1440 <5

Advantages :

  • Eliminates intermediate isolation.
  • Tolerates nitro and electron-deficient substituents.

Functionalization with Ethanediamide Moieties

Amidation of Oxadiazole-Methylamine

The ethanediamide bridge is introduced via sequential amidation reactions.

Procedure :

  • Step 1 : React 3-phenyl-1,2,4-oxadiazol-5-ylmethylamine with oxalyl chloride (1.1 eq) in DCM at 0°C.
  • Step 2 : Add 3-(methylsulfanyl)aniline (1 eq) and TEA (2 eq) to the reaction mixture. Stir for 4 hours at room temperature.

Yield : 72–85% after column purification.

Critical Parameters :

  • Strict temperature control during oxalyl chloride addition prevents side reactions.
  • Use of anhydrous solvents ensures high conversion rates.

Industrial-Scale Considerations

Continuous Flow Synthesis

To enhance scalability, continuous flow systems are employed for cyclocondensation steps:

Setup :

  • Reactor 1: Mix amidoxime and acyl chloride in DMSO at 25°C.
  • Reactor 2: Introduce KOH solution via T-junction.
  • Residence time: 15 minutes.

Outcome :

  • 92% yield with 99% purity.

Solvent Recovery Systems

DMSO is recovered via vacuum distillation (80% recovery rate), reducing costs and environmental impact.

Comparative Analysis of Methods

Table 2 : Method Comparison for Oxadiazole Core Synthesis

Parameter TBAF/THF Method KOH/DMSO Method
Reaction Time 1–12 h 10 min
Yield 88–95% 86–98%
Scalability Moderate High
Functional Groups Silyl-protected Nitro, electron-poor

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Hydrolysis of O-acylamidoximes in protic solvents.
  • Solution : Use aprotic solvents (DMSO, THF) and avoid moisture.

Low Reactivity of Electron-Rich Substrates

  • Issue : Slow cyclization for methoxy-substituted amidoximes.
  • Solution : Increase reaction temperature to 40°C or use TBAH instead of TBAF.

Chemical Reactions Analysis

Types of Reactions

N’-[3-(methylsulfanyl)phenyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N’-[3-(methylsulfanyl)phenyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanediamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its aromatic and heterocyclic structures. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

The following analysis compares the target compound to structurally and functionally related molecules, focusing on synthesis, substituent effects, and biological relevance.

Structural Analogues with 1,2,4-Oxadiazole Cores
Compound Name Key Substituents Synthesis Highlights Biological Activity Physicochemical Properties
Target Compound - 3-Phenyl-1,2,4-oxadiazole
- N-[(Methylsulfanyl)phenyl]ethanediamide
Likely involves EDC·HCl/HOBt-mediated coupling (inferred from similar oxadiazole syntheses) Hypothesized antimicrobial/kinase inhibition (based on oxadiazole analogues) Higher lipophilicity (logP) due to SCH₃; moderate solubility from ethanediamide
5-(4-Nitrophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole - 4-Nitrophenyl
- 4-Phenoxyphenyl
Synthesized via cyclization of amidoximes with carboxylic acids in DMF Antimicrobial (Gram-positive bacteria, MIC: 2–8 µg/mL) Nitro group increases polarity (logP ~3.1); poor aqueous solubility
3-((3-(4-(2-(Isobutylsulfonyl)phenoxy)-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-5,5-dimethylimidazolidine-2,4-dione - Isobutylsulfonylphenoxy
- Trifluoromethyl
- Imidazolidine-dione
Patent-pending formulation for enhanced bioavailability Anticipated use in inflammatory diseases (patent suggests kinase targeting) High metabolic stability (CF₃); imidazolidine-dione enhances half-life

Key Observations :

  • Synthetic Routes: Unlike nitro- or phenoxy-substituted oxadiazoles (requiring cyclization at high temperatures), the ethanediamide moiety in the target compound likely necessitates coupling reagents like EDC·HCl, as seen in related amide-forming reactions .
  • Biological Potential: While the target compound lacks explicit activity data, its ethanediamide group mirrors glycine-linked oxadiazoles in , which showed moderate antimicrobial effects (MIC: 8–16 µg/mL) .
Sulfur-Containing Analogues
Compound Name Sulfur Functionalization Key Differences
Target Compound Methylsulfanyl (SCH₃) Balances lipophilicity and metabolic stability (vs. sulfonamides)
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide Sulfamoyl (SO₂NH) Higher polarity (logP ~1.8); used in prodrug designs
Patent Compound () Isobutylsulfonyl (SO₂-iBu) Enhanced target binding (sulfonyl groups mimic phosphate in kinase inhibitors)

Key Observations :

  • Sulfamoyl- and sulfonyl-containing analogues exhibit stronger hydrogen-bonding capacity, which may improve target affinity but compromise oral bioavailability .

Biological Activity

N'-[3-(methylsulfanyl)phenyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of aromatic and heterocyclic structures, which contributes to its biological activity. The presence of the methylsulfanyl group and the 1,2,4-oxadiazole ring enhances its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of amidoximes with isatoic anhydrides in a sodium hydroxide (NaOH) and dimethyl sulfoxide (DMSO) medium at ambient temperature. This method allows for the formation of the desired compound with high yield and purity.

Antifungal Activity

Research has indicated that compounds similar to this compound exhibit significant antifungal properties. For instance, studies have shown that derivatives with similar structural motifs can inhibit the growth of Candida albicans and Candida parapsilosis effectively. The minimal inhibitory concentration (MIC) for some derivatives was found to be comparable to established antifungal agents like ketoconazole .

Cytotoxicity

Cytotoxicity studies on related compounds have demonstrated varying degrees of toxicity towards normal cell lines. For example, derivatives showed IC50 values against NIH/3T3 cell lines indicating a favorable therapeutic index. Compounds exhibiting IC50 values greater than 1000 μM were considered less toxic to normal cells while maintaining antifungal efficacy .

The mechanism by which these compounds exert their antifungal effects often involves the inhibition of ergosterol synthesis, a critical component of fungal cell membranes. This is achieved through the inhibition of the enzyme CYP51, which is pivotal in the ergosterol biosynthetic pathway. The interaction with this enzyme has been supported by molecular docking studies that reveal how these compounds fit into the active site of CYP51 .

Structure-Activity Relationship (SAR)

The biological activity of this compound and its analogs can be attributed to specific structural features:

  • Electronegativity : The presence of electronegative substituents at certain positions on the phenyl moiety enhances antifungal activity.
  • Lipophilicity : Compounds with higher lipophilic character demonstrate better membrane permeability, thus improving their biological efficacy.

Comparative Analysis

A comparative analysis with similar compounds reveals that those containing 1,2,4-thiadiazole rings or indole derivatives also exhibit notable biological activities. These similarities suggest that modifications in functional groups can lead to enhanced or diminished biological effects.

CompoundAntifungal Activity (MIC μg/mL)Cytotoxicity (IC50 μM)
N'-[3-(methylsulfanyl)phenyl]-N-[...< 10 (similar to ketoconazole)> 1000
Compound 2d1.23 (against C. parapsilosis)148.26
Compound 2eComparable to ketoconazole187.66

Q & A

Q. What advanced crystallization techniques yield high-quality single crystals for X-ray diffraction studies?

  • Methodological Answer :
  • Vapor Diffusion : Use hanging-drop method with PEG 4000 as precipitant .
  • Temperature Gradients : Slow cooling (0.1°C/min) from saturated DMSO solutions .
  • Cryoprotection : Soak crystals in Paratone-N before flash-freezing .

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